[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol
Description
[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol is a halogenated oxazole derivative featuring a bromine atom at the 4-position, a 3-chlorophenyl group at the 3-position, and a hydroxymethyl group at the 5-position of the oxazole ring. Its molecular formula is C₁₀H₇BrClNO₂, with a molecular weight of 304.53 g/mol. The compound’s structure combines electron-withdrawing halogen substituents (Br, Cl) with a polar hydroxymethyl group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H7BrClNO2 |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
[4-bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H7BrClNO2/c11-9-8(5-14)15-13-10(9)6-2-1-3-7(12)4-6/h1-4,14H,5H2 |
InChI Key |
RXAQOICONCNCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-bromo-3-(3-chlorophenyl)-1,2-oxazol-5-carboxylic acid.
Reduction: Formation of 4-hydroxy-3-(3-chlorophenyl)-1,2-oxazole.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the oxazole ring, contribute to its binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound is compared to structurally related oxazole and heterocyclic derivatives (Table 1):
Physicochemical Properties
- Lipophilicity: The dual halogenation (Br, Cl) in the target compound increases logP compared to analogs with single halogens (e.g., [3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol, logP ~1.2) .
- Hydrogen Bonding: The hydroxymethyl group enables stronger H-bonding (donor/acceptor capacity) than methyl or amine substituents in analogs like [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine .
- Thermal Stability: Halogenated aryl groups (e.g., 3-chlorophenyl) improve thermal stability compared to non-halogenated analogs (e.g., (4-fluoro-3-methylphenyl)methanol) .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol?
Answer:
The synthesis of oxazole derivatives like this compound typically involves cyclization reactions to form the oxazole core, followed by functionalization. A general approach includes:
Oxazole Ring Formation : Condensation of a nitrile with a carbonyl compound (e.g., via the Cornforth or Robinson-Gabriel synthesis) under acidic or thermal conditions.
Halogenation : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) in a solvent such as CCl₄ or DMF.
Methanol Functionalization : Reduction of a carbonyl group (e.g., from a ketone or ester) at the 5-position using NaBH₄ or LiAlH₄, followed by purification via column chromatography .
Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in halogenated oxazole derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with software like SHELXL (for refinement) and SHELXS/D (for structure solution) is critical for:
- Electron Density Mapping : Differentiating bromine and chlorine atoms (with similar electron densities) by refining anisotropic displacement parameters .
- Hydrogen Bonding Analysis : Identifying intermolecular interactions (e.g., O–H···N) using ORTEP-3 for graphical visualization .
- Validation : Cross-checking bond lengths/angles against databases (e.g., Cambridge Structural Database) to detect synthetic byproducts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Bands at ~3200 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=N oxazole), and ~550 cm⁻¹ (C-Br/C-Cl) .
- Mass Spectrometry : Molecular ion peak at m/z ~285 (M⁺) with isotopic patterns confirming Br/Cl .
Advanced: How do halogen substituents influence the compound’s electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effects : Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) reduce electron density on the oxazole ring, enhancing electrophilic substitution at the 5-position.
- Steric Effects : The 3-chlorophenyl group induces steric hindrance, directing reactions (e.g., nucleophilic additions) to less hindered sites.
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and reactive sites .
Basic: What purification strategies are optimal for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 → 1:1) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures exploit the compound’s moderate solubility for high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .
Advanced: How can thermokinetic analysis predict the compound’s stability under storage conditions?
Answer:
- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperature (T₀) and enthalpy (ΔH). For halogenated oxazoles, exothermic peaks above 200°C indicate thermal instability .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from thermogravimetric (TGA) data. High Eₐ (>150 kJ/mol) suggests stability at room temperature .
Basic: What safety protocols are recommended for handling halogenated oxazoles?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr/HCl).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Halogenated waste must be segregated and incinerated in approved facilities .
Advanced: How does hydrogen bonding govern the crystal packing of this compound?
Answer:
- Graph Set Analysis : Identify motifs like D(2) (donor-acceptor chains) or R₂²(8) (ring motifs) using Crystal Explorer 17 .
- Intermolecular Interactions : The methanol -OH group forms O–H···N bonds with adjacent oxazole N atoms (d ≈ 2.8 Å), stabilizing the lattice .
- Impact on Solubility : Strong H-bonding networks reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .
Basic: How is the compound’s purity assessed before biological testing?
Answer:
- Elemental Analysis (EA) : Match experimental C/H/N/Br/Cl percentages to theoretical values (±0.3% tolerance).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₇BrClNO₂) with sub-ppm error .
Advanced: What strategies optimize the compound’s bioactivity through structural modification?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
